molecular formula C9H5ClO2S B080318 5-Chloro-1-benzothiophene-2-carboxylic acid CAS No. 13771-75-0

5-Chloro-1-benzothiophene-2-carboxylic acid

Cat. No. B080318
CAS RN: 13771-75-0
M. Wt: 212.65 g/mol
InChI Key: PKIXUVKUGMYKRU-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carboxylic acid is a benzothiophene-based compound with potential pharmacological applications. It is characterized by its unique molecular structure which contributes to its chemical and physical properties.

Synthesis Analysis

  • Naganagowda and Petsom (2011) describe a synthesis process involving 3-chloro-1-benzothiophene-2-carbonylchloride reacting with hydrazine hydrate to form various derivatives, including 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

  • Dugarte-Dugarte et al. (2021) determined the crystal structure of a polymorph of 1-benzothiophene-2-carboxylic acid using X-ray powder diffraction and DFT-D calculations, highlighting the complexity of its 3D arrangement and hydrogen-bonded dimers (Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

  • The synthesis of various benzothiophene derivatives, as detailed by researchers, reveals the compound's ability to undergo diverse chemical reactions, forming different functional groups and structures (Naganagowda & Petsom, 2011).

Physical Properties Analysis

  • The physical properties, such as crystallinity and molecular arrangement, are elaborated by Dugarte-Dugarte et al. (2021), who describe the crystal structure and intermolecular interactions of the compound (Dugarte-Dugarte et al., 2021).

Chemical Properties Analysis

  • The chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid derivatives, especially in terms of their reactivity and potential for forming various chemical bonds and structures, are discussed in the context of synthesis research (Naganagowda & Petsom, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activity. For instance, Naganagowda et al. (2011) demonstrated the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and various derivatives, which showed promising antibacterial activity (Naganagowda & Petsom, 2011).

Crystal Structure Analysis

Dugarte-Dugarte et al. (2021) explored the crystal structure of 1-benzothiophene-2-carboxylic acid, highlighting its complex 3D arrangement and potential in treating various diseases due to its pharmacological activities (Dugarte-Dugarte et al., 2021).

Electrochemical Reduction

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied by Rejňák et al. (2004), providing insights into their reduction mechanisms and potential applications in various fields (Rejňák et al., 2004).

Synthesis of Novel Compounds

The synthesis and biological evaluation of novel active arylidene derivatives of benzothiophene-2-carboxylic acid have been conducted, showing their effectiveness against various microbial agents and potential in drug discovery (Kathiravan et al., 2017).

Anti-Inflammatory Agents

Research by Radwan et al. (2009) has focused on synthesizing 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents, offering new avenues for therapeutic applications (Radwan et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIXUVKUGMYKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358521
Record name 5-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-2-carboxylic acid

CAS RN

13771-75-0
Record name 5-Chloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-benzothiophene-2-carboxylic acid
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